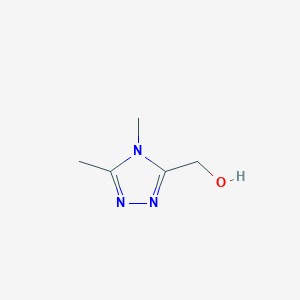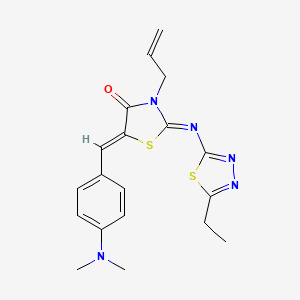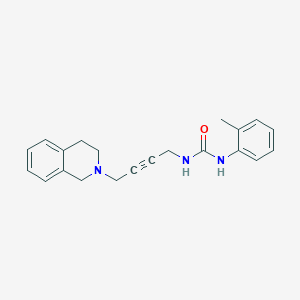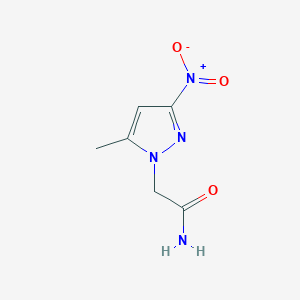
(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H16ClN3O2S and its molecular weight is 397.88. The purity is usually 95%.
BenchChem offers high-quality (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Chemical Synthesis and Cytotoxic Activity : One study focused on synthesizing 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, demonstrating a method that might be relevant to the synthesis of related compounds. These compounds were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating a potential for cancer research applications (Hassan, Hafez, & Osman, 2014).
- Polymer Modification : Another study explored the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including 2-aminothiazole and others, enhancing the hydrogels' swelling properties and thermal stability. This indicates a potential application in medical and material sciences (Aly & El-Mohdy, 2015).
Corrosion Inhibition
- Corrosion Protection of Mild Steel : A study on corrosion protection behavior of carbohydrazide-pyrazole compounds, including analyses of their synthesis, indicates their utility as corrosion inhibitors for mild steel in acidic solutions. This suggests applications in industrial maintenance and protection (Paul, Yadav, & Obot, 2020).
Photovoltaic and Optical Properties
- Organic Dyes for Solar Cells : Research on the synthesis of new carbazole-based organic dyes with a D-π-A-π-A architecture for dye-sensitized solar cells (DSSCs) highlights the potential of these compounds in enhancing solar cell efficiency. This opens avenues for renewable energy technologies (Naik et al., 2017).
Antimicrobial and Antifungal Agents
- Antimicrobial and Antifungal Applications : Another study synthesized heterocycles derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile, exhibiting potent antifungal properties. This indicates the potential use of such compounds in developing new antimicrobial agents (Gomha & Abdel‐Aziz, 2012).
Corrosion Inhibition and Material Protection
- Inhibition Performance on Mild Steel : Research into pyranopyrazole derivatives for corrosion inhibition of mild steel in HCl solution shows significant efficiency, underscoring the importance of these compounds in protecting industrial materials against corrosion (Yadav et al., 2016).
properties
IUPAC Name |
(E)-3-(5-chloro-2-methoxyanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-25-16-5-3-4-13(8-16)18-12-27-20(24-18)14(10-22)11-23-17-9-15(21)6-7-19(17)26-2/h3-9,11-12,23H,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBIERHYTWLZDO-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2762128.png)

![[4-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2762131.png)
![[2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2762134.png)


![2-(ethyl(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2762140.png)


![2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one;dihydrochloride](/img/structure/B2762143.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2762144.png)
